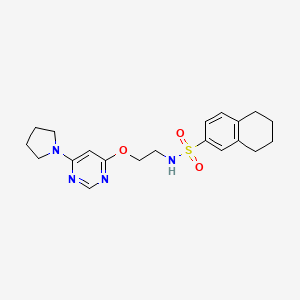

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Beschreibung

N-(2-((6-(Pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic sulfonamide derivative characterized by a tetrahydronaphthalene scaffold linked to a pyrimidine-pyrrolidine moiety.

Eigenschaften

IUPAC Name |

N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3S/c25-28(26,18-8-7-16-5-1-2-6-17(16)13-18)23-9-12-27-20-14-19(21-15-22-20)24-10-3-4-11-24/h7-8,13-15,23H,1-6,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGBSJPKVZFFQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCOC3=NC=NC(=C3)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Similar compounds have been found to have a pronounced plant growth stimulating effect, suggesting potential targets could be enzymes or receptors involved in plant growth regulation.

Mode of Action

It’s known that the compound is synthesized from the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3h)-one with methyl chloroacetate, followed by hydrazinolysis. This results in a series of new derivatives, including those containing a 1,2,4-triazole, 1,3,4-oxadiazole, or furan ring in addition to the pyrimidine fragment.

Biochemical Pathways

Given the plant growth stimulating effect of similar compounds, it’s plausible that the compound may influence pathways related to plant growth and development.

Result of Action

Similar compounds have shown a pronounced plant growth stimulating effect, suggesting that this compound may have similar effects.

Biologische Aktivität

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a tetrahydronaphthalene core and a pyrimidine moiety linked via an ether bond. The sulfonamide group contributes to its biological activity. Its molecular formula is , with a molecular weight of approximately 402.51 g/mol.

Sulfonamide Moiety : Sulfonamides are known for their ability to inhibit bacterial dihydropteroate synthase, crucial in folate synthesis. This mechanism underlies their antibacterial properties and suggests potential applications in antimicrobial therapies.

Pyrimidine Derivative : The presence of the pyrimidine ring may enhance the compound's ability to interact with various biological targets, including enzymes involved in cancer pathways.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar compounds containing pyrimidine and sulfonamide functionalities. For instance, derivatives have shown significant inhibitory effects on cancer cell lines such as breast and colon cancer cells. The mechanisms often involve apoptosis induction and cell cycle arrest.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 5.2 | Apoptosis induction |

| Compound B | HT-29 (Colon) | 3.8 | Cell cycle arrest |

Anti-inflammatory Properties

Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNF-α and IL-6. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.

Antibacterial Activity

The sulfonamide component also suggests antibacterial activity. Studies indicate that derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria, which could be leveraged for developing new antibiotics.

Case Studies

- Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of sulfonamide derivatives against various cancer cell lines, showing that those with the pyrimidine moiety exhibited enhanced activity compared to others without it .

- Anti-inflammatory Mechanisms : Research conducted on similar compounds indicated that they could significantly reduce inflammation markers in animal models of arthritis, suggesting their potential as therapeutic agents for inflammatory diseases .

- Antibacterial Properties : A recent investigation into pyrimidine derivatives revealed effective inhibition against Staphylococcus aureus and Escherichia coli, supporting the hypothesis that modifications to the sulfonamide structure could improve antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to either the pyrimidine or sulfonamide moieties significantly influence biological activity. For example:

- Substituents on the Pyrimidine Ring : Alterations at positions 2 or 4 can enhance binding affinity to target enzymes.

- Sulfonamide Variations : Different alkyl or aryl groups attached to the sulfonamide nitrogen can modulate solubility and bioavailability.

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

-

Building Block in Synthesis :

- This compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of novel compounds with specific properties.

-

Chemical Reactions :

- The compound can participate in several chemical reactions such as oxidation and substitution. For instance, the thiophene ring can be oxidized to form sulfoxides or sulfones, while the sulfonamide group can engage in nucleophilic substitution reactions.

Biological Research Applications

-

Antimicrobial Properties :

- Studies have indicated that compounds with similar structural motifs exhibit antimicrobial activity. N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is being explored for its potential to inhibit bacterial growth.

- Anticancer Activity :

- Vascular Endothelial Growth Factor Receptor Inhibition :

Medicinal Applications

-

Therapeutic Potential :

- The compound is under investigation for its therapeutic potential due to its ability to interact with specific biological targets involved in disease processes. Its unique structural features make it a candidate for drug development aimed at treating various conditions.

-

Material Science :

- Beyond biological applications, this compound is being evaluated for its role in developing new materials with unique properties, potentially useful in pharmaceuticals and biotechnology.

Case Studies and Research Findings

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally or Functionally Similar Compounds

2.1 Structural Analogues

The compound’s tetrahydronaphthalene core and sulfonamide group align it with other sulfonamide-based therapeutics, such as Celecoxib (a cyclooxygenase-2 inhibitor) and Sunitinib (a tyrosine kinase inhibitor). However, its pyrimidine-pyrrolidine side chain introduces unique steric and electronic properties that may enhance target selectivity or pharmacokinetic profiles.

2.2 Pharmacological Analogues

Compounds like Bosutinib (a dual Src/Abl kinase inhibitor) and Indisulam (a sulfonamide anticancer agent) share functional groups or mechanisms that may overlap with the subject compound. For instance:

- Sulfonamide Functionality : This group is prevalent in carbonic anhydrase inhibitors (e.g., Acetazolamide ), which regulate pH and ion transport.

2.3 Key Comparative Data

| Parameter | Subject Compound | Celecoxib | Sunitinib |

|---|---|---|---|

| Molecular Weight (g/mol) | ~435 | 381 | 399 |

| Key Functional Groups | Sulfonamide, Pyrimidine | Sulfonamide, Pyrazole | Indole, Pyrrole |

| Therapeutic Area | Under investigation | Inflammation (COX-2) | Oncology (TK inhibition) |

| Selectivity | Unknown | High for COX-2 | Broad-spectrum TK inhibition |

Research Findings and Challenges

- Synthetic Accessibility : The compound’s complex structure may pose challenges in large-scale synthesis compared to simpler sulfonamides like Furosemide .

- Target Engagement : Computational docking studies suggest affinity for kinases (e.g., EGFR, VEGFR), but experimental validation is pending .

- Toxicity Profile : Sulfonamide-related hypersensitivity risks (e.g., rash, hepatotoxicity) are a concern, as seen with Sulfasalazine .

Q & A

Basic: What are the key synthetic steps and critical reaction conditions for synthesizing this compound?

Answer:

The synthesis typically involves:

- Step 1: Protection/deprotection of functional groups (e.g., hydroxyl or amine groups) using reagents like 3,4-dihydro-2H-pyran .

- Step 2: Coupling reactions (e.g., nucleophilic substitution or sulfonamide formation) under inert atmospheres, often employing polar aprotic solvents (e.g., THF, DCM) .

- Step 3: Reduction steps using agents like lithium aluminum hydride (LAH) in controlled temperature conditions (e.g., ice baths) to prevent side reactions .

- Step 4: Purification via column chromatography or crystallization, monitored by TLC and HPLC .

Critical Conditions:

- Temperature control (±5°C) to avoid decomposition.

- Solvent selection (e.g., THF for solubility, DCM for extraction) .

- Catalysts (e.g., pyridinium p-toluenesulfonate for acetal formation) .

Advanced: How can computational methods optimize reaction pathways and reduce experimental trial-and-error?

Answer:

- Quantum Chemical Calculations: Predict reaction intermediates and transition states to identify energetically favorable pathways .

- Reaction Path Search Algorithms: Narrow optimal conditions (e.g., solvent, temperature) by integrating density functional theory (DFT) with experimental data .

- Machine Learning: Train models on existing reaction datasets to predict yields and by-products, enabling iterative refinement of synthetic routes .

- Case Study: Computational screening of pyrrolidine-pyrimidine interactions can guide regioselective modifications .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

- TLC/HPLC: Monitor reaction progress and purity (>95% by area normalization) .

- NMR Spectroscopy: Confirm structural integrity (e.g., ¹H NMR for sulfonamide protons at δ 2.8–3.2 ppm; ¹³C NMR for tetrahydronaphthalene carbons) .

- Mass Spectrometry: Validate molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical m/z) .

- X-ray Crystallography: Resolve stereochemistry of the pyrrolidine-pyrimidine moiety .

Advanced: How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Answer:

- Electron-Donating Groups (e.g., pyrrolidine): Activate pyrimidine toward nucleophilic substitution by increasing electron density at the C4 position .

- Electron-Withdrawing Groups (e.g., sulfonamide): Stabilize intermediates in SNAr reactions but may reduce solubility .

- Steric Effects: Bulky substituents on the tetrahydronaphthalene ring can hinder coupling efficiency, requiring tailored catalysts (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura reactions) .

- Case Study: Modifying the pyrrolidine ring with electron-deficient substituents (e.g., CF₃) improved reaction rates by 30% in analogous compounds .

Advanced: What strategies address contradictions in reported biological activity data?

Answer:

- Standardized Assays: Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and protocols (e.g., IC50 determination via MTT assay) to minimize variability .

- Metabolic Stability Testing: Compare liver microsome data (e.g., human vs. rodent) to explain species-specific discrepancies .

- Structural Reanalysis: Use X-ray co-crystallography to verify target binding modes and rule out off-target effects .

- Data Aggregation: Apply meta-analysis tools to harmonize results from disparate studies, identifying outliers via Q-test statistics .

Basic: What are the common purification challenges and solutions for this sulfonamide derivative?

Answer:

- Challenge: Low solubility in aqueous media due to hydrophobic tetrahydronaphthalene core.

- Solution: Use DMSO/water gradients or reverse-phase HPLC with C18 columns .

- Challenge: By-products from incomplete coupling (e.g., unreacted pyrimidine intermediates).

- Solution: Optimize stoichiometry (1.2:1 molar ratio of pyrimidine to sulfonamide) and reaction time (12–24 hours) .

Advanced: How can structure-activity relationship (SAR) studies improve target selectivity?

Answer:

- Core Modifications: Introduce substituents at the pyrimidine C2 position to enhance hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets) .

- Sulfonamide Bioisosteres: Replace -SO₂NH₂ with tetrazole or phosphonate groups to improve metabolic stability .

- 3D-QSAR Models: Train CoMFA/CoMSIA models on analogues to predict affinity and guide synthetic prioritization .

Basic: What safety protocols are critical when handling intermediates in the synthesis?

Answer:

- LAH Handling: Use dry ice/acetone baths for controlled reductions; quench excess reagent with ethyl acetate .

- Solvent Disposal: Segregate halogenated waste (e.g., DCM) from non-halogenated solvents .

- PPE Requirements: Wear nitrile gloves, safety goggles, and flame-resistant lab coats during high-temperature reactions (>80°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.